
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a cyclohexyl group bonded to a tin atom, which is further bonded to two 4-chlorophenyl groups and an acetyloxy group. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane typically involves the reaction of cyclohexyltin trichloride with 4-chlorophenylmagnesium bromide, followed by acetylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The tin center can also coordinate with various ligands, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- Bis(4-chlorophenyl)cyclohexyltin chloride
- Bis(4-chlorophenyl)dimethyltin
- Bis(4-chlorophenyl)diphenyltin
Uniqueness
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential biological activity. The combination of the cyclohexyl and 4-chlorophenyl groups also contributes to its unique chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
82594-07-8 |
|---|---|
分子式 |
C20H22Cl2O2Sn |
分子量 |
484.0 g/mol |
IUPAC名 |
[bis(4-chlorophenyl)-cyclohexylstannyl] acetate |
InChI |
InChI=1S/2C6H4Cl.C6H11.C2H4O2.Sn/c2*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;1-2(3)4;/h2*2-5H;1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
InChIキー |
DOZOGJWTVJJIRM-UHFFFAOYSA-M |
正規SMILES |
CC(=O)O[Sn](C1CCCCC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


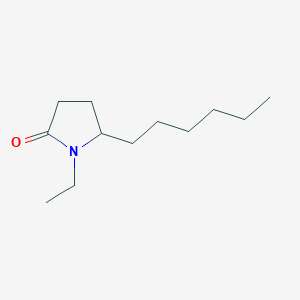
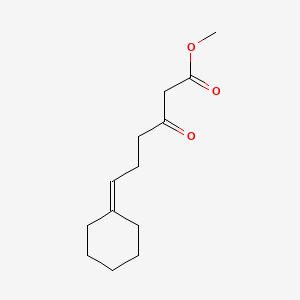
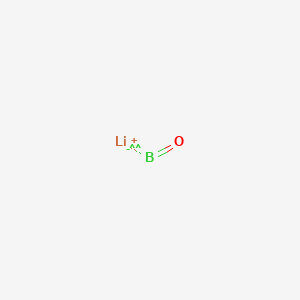
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
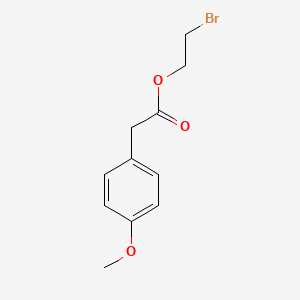
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
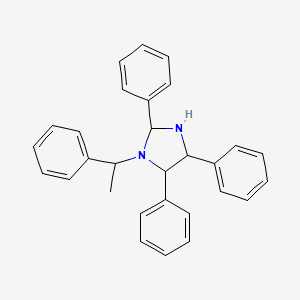
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)

